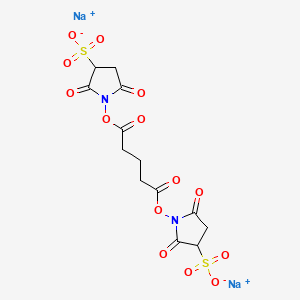
Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt: is a chemical compound widely used in various scientific fields. It is known for its ability to act as a crosslinking agent, which makes it valuable in biochemical and molecular biology applications. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 530.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt typically involves the reaction of glutaric acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out in an inert atmosphere to prevent moisture and light from affecting the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (-20°C) under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines
Conditions: pH 7-9, aqueous or organic solvents
Major Products: The major product of these reactions is an amide bond formed between the primary amine and the glutarate moiety .
Scientific Research Applications
Chemistry: In chemistry, Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt is used as a crosslinking agent to study molecular interactions and protein structures .
Biology: In biological research, it is employed to crosslink proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular structures .
Medicine: In the medical field, the compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies .
Industry: Industrially, it is used in the production of diagnostic reagents and biosensors .
Mechanism of Action
The mechanism of action of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt involves the formation of amide bonds with primary amines. This reaction occurs through the activation of the carboxyl groups in the glutarate moiety by the N-hydroxysulfosuccinimide, facilitating the nucleophilic attack by the amine group . The molecular targets are typically proteins and other biomolecules containing primary amines.
Comparison with Similar Compounds
- Bis(sulfosuccinimidyl)suberate
- Bis(sulfosuccinimidyl)glutarate
- Bis(sulfosuccinimidyl)adipate
Uniqueness: Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt is unique due to its specific spacer arm length and water solubility, which make it particularly suitable for crosslinking applications in aqueous environments .
Biological Activity
Bis(3-sulfo-N-succinimidyl) glutarate disodium salt (BS2G) is a homobifunctional crosslinking reagent commonly used in biological research. It features reactive sulfo-N-hydroxysuccinimide (NHS) esters that facilitate the formation of amide bonds with primary amines, making it particularly useful for conjugating proteins, labeling cell surface proteins, and preparing antibody-protein conjugates. This article explores the biological activity of BS2G, focusing on its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₈N₂Na₂O₄S₂
- Molecular Weight : 576.453 g/mol
- CAS Number : 910292-87-4
- Solubility : Water-soluble
BS2G has a spacer length of 7.7 Å, which allows for effective crosslinking without significantly altering the structure of the target molecules .
BS2G operates through the following mechanisms:
- Crosslinking : The sulfo-NHS esters react with primary amines on proteins or other biomolecules to form stable amide bonds.
- Labeling : It can label cell surface proteins, facilitating the study of protein interactions and dynamics.
- Conjugation : BS2G is used to create conjugates between proteins and other molecules, enhancing their stability and functionality in various assays.
Applications in Research
BS2G is widely utilized in various biological applications:
- Protein Crosslinking : Used to study protein-protein interactions and complex formations.
- Antibody Conjugation : Facilitates the attachment of antibodies to antigens or other proteins for enhanced detection in assays.
- Cell Surface Protein Labeling : Allows researchers to track and analyze cell surface markers in live cells.
Case Studies and Research Findings
- Protein Interaction Studies :
- Antibody Development :
- Cell Surface Analysis :
Comparative Analysis with Other Crosslinkers
| Property | BS2G | DSG (Di(N-succinimidyl) Glutarate) |
|---|---|---|
| Molecular Weight | 576.453 g/mol | 326.3 g/mol |
| Spacer Length | 7.7 Å | 7.7 Å |
| Solubility | Water-soluble | Organic solvent required |
| Reactivity | Amine-reactive | Amine-reactive |
| Cleavability | Non-cleavable | Non-cleavable |
Properties
Molecular Formula |
C13H12N2Na2O14S2 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
JINCQYPCQMBZSX-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















